4-bromo-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-bromo-N-(3-hydroxy-3-naphthalen-1-ylpropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO3S/c20-15-8-10-16(11-9-15)25(23,24)21-13-12-19(22)18-7-3-5-14-4-1-2-6-17(14)18/h1-11,19,21-22H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMDLGPWWVZTOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CCNS(=O)(=O)C3=CC=C(C=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Naphthylation: The attachment of a naphthalene moiety to the propyl chain.
Sulfonamidation: The formation of the sulfonamide group.
Each step requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Naphthylation often involves the use of naphthalene derivatives and a suitable base. Sulfonamidation typically requires sulfonyl chlorides and amines under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Site
The bromine atom at the 4-position of the benzene ring serves as a prime site for nucleophilic substitution due to its electron-withdrawing sulfonamide group activating the aromatic ring. Common reactions include:
These reactions are critical for modifying the aromatic core while retaining the sulfonamide functionality.
Cross-Coupling Reactions
The bromine atom participates in transition-metal-catalyzed cross-coupling reactions:
Suzuki-Miyaura Coupling
Using Pd(PPh₃)₄ and arylboronic acids in THF/H₂O at 70°C, the bromine is replaced with aryl/heteroaryl groups. Example:
-
Substrate : 4-Bromo-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzenesulfonamide
-
Boronic Acid : Phenylboronic acid
-
Product : 4-Phenyl-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzenesulfonamide
Buchwald-Hartwig Amination
Pd₂(dba)₃ and Xantphos enable C–N bond formation with secondary amines:
-
Amine : Morpholine
-
Product : 4-Morpholino-N-substituted derivative
-
Yield : 76%
Functionalization of the Hydroxyl Group
The hydroxyl group on the propyl chain undergoes typical alcohol reactions:
Sulfonamide Group Reactivity
The sulfonamide moiety exhibits the following behaviors:
Metal Coordination
The sulfonyl oxygen atoms coordinate with transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes studied for catalytic or bioinorganic applications.
Radical Reactions
The bromine atom participates in radical-mediated pathways:
| Process | Conditions | Outcome |
|---|---|---|
| Atom Transfer | AIBN, Bu₃SnH, toluene, 100°C | Dehalogenation to benzene ring |
| Photoredox Coupling | Ir(ppy)₃, blue LED, DMF | C–H arylation with alkenes |
Biological Interactions
While not a direct chemical reaction, the compound’s sulfonamide group inhibits carbonic anhydrase isoforms (e.g., CA-IX and CA-XII) via coordination to the zinc ion in the enzyme’s active site. Structural analogs show IC₅₀ values of 12–18 nM .
Comparative Reactivity Table
A comparison with structurally related sulfonamides highlights distinct reactivity profiles:
| Compound | Bromine Reactivity | Hydroxyl Reactivity | Sulfonamide Stability |
|---|---|---|---|
| 4-Bromo-N-(4-chlorophenyl) derivative | Moderate | N/A | High |
| 4-Bromo-N-(naphthalenylpropyl) target | High | High | Moderate |
| 3-Bromo-N-(3-chlorophenyl) analog | Low | N/A | High |
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structural frameworks exhibit significant anticancer activities. For instance, sulfonamide derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The presence of the naphthalene moiety is believed to enhance these effects by promoting interactions with biological targets involved in cell proliferation and survival pathways.
Antimicrobial Activity
Compounds featuring sulfonamide groups are known for their antimicrobial properties. The incorporation of the naphthalene structure may enhance the compound's efficacy against various bacterial strains. Studies have shown that modifications to the sulfonamide group can lead to improved activity against resistant bacterial strains, making it a candidate for further development as an antimicrobial agent.
Neuroprotective Effects
There is growing interest in the neuroprotective potential of heterocyclic compounds like this sulfonamide derivative. Research has suggested that such compounds can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress, which is crucial in conditions like Alzheimer's disease. The compound's ability to penetrate the blood-brain barrier could be an essential factor in its therapeutic applications.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of 4-bromo-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzenesulfonamide and its biological activity is vital for optimizing its therapeutic potential:
| Structural Feature | Impact on Activity |
|---|---|
| Bromine Substitution | Enhances lipophilicity and biological activity |
| Hydroxy Group | Contributes to solubility and potential hydrogen bonding |
| Naphthalene Ring | Increases interaction with target biomolecules |
| Sulfonamide Group | Essential for antimicrobial and anticancer activities |
Case Study 1: Anticancer Activity
A study investigated a series of naphthalene-based sulfonamides for their anticancer properties against various cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity, particularly against breast cancer cells, suggesting a mechanism involving apoptosis induction through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
In another study, derivatives of sulfonamides were tested against common bacterial pathogens. The results demonstrated that modifications similar to those found in this compound resulted in enhanced antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).
Mechanism of Action
The mechanism of action of 4-bromo-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The target compound shares a benzenesulfonamide core with several analogues, but variations in substituents significantly influence physicochemical and biological properties:
Key Observations :
Physicochemical Properties
- Melting Points: Analogues with rigid substituents (e.g., pyridinylamino groups in ) exhibit higher melting points (184–186°C) compared to the amorphous target compound .
- Hydrogen Bonding : Bromopropamide forms extensive N–H⋯O and C–H⋯O hydrogen bonds, stabilizing its crystal lattice . The target compound’s amorphous state implies weaker intermolecular interactions, likely due to steric hindrance from the naphthyl group .
Biological Activity
4-Bromo-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzenesulfonamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a bromine atom, a naphthalene ring, and a sulfonamide group. Its structure can be summarized as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H18BrN1O3S1 |
| Molecular Weight | 396.32 g/mol |
| CAS Number | 1421491-55-5 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may exert its effects through:
- Enzyme Inhibition : The sulfonamide moiety can inhibit certain enzymes, potentially affecting metabolic pathways.
- Receptor Binding : The naphthalene ring may facilitate binding to various receptors, altering their activity and leading to downstream biological effects.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 25 |
| Pseudomonas aeruginosa | 100 |
These results suggest that the compound could serve as a lead in the development of new antimicrobial agents.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated significant cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
These findings indicate that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.
Study on Antimicrobial Activity
A recent study investigated the antimicrobial efficacy of various derivatives of benzenesulfonamide, including this compound. The results indicated that modifications to the naphthalene ring significantly influenced antimicrobial potency, with specific substitutions enhancing activity against resistant bacterial strains .
Pharmacokinetic Studies
Pharmacokinetic studies revealed that the compound interacts with human serum albumin (HSA), affecting its distribution in the bloodstream. Spectroscopic analyses suggested a moderate to strong binding affinity between HSA and the compound, which is crucial for its therapeutic efficacy .
Q & A
Q. What synthetic methodologies are commonly employed for preparing 4-bromo-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzenesulfonamide?
The synthesis typically involves multi-step reactions, including sulfonamide coupling and hydroxylation. For example:
- Step 1 : Bromination of benzenesulfonamide precursors using reagents like N-bromosuccinimide (NBS) under controlled conditions.
- Step 2 : Coupling the brominated sulfonamide with a naphthalene-bearing propylamine intermediate via nucleophilic substitution.
- Step 3 : Hydroxylation at the 3-position of the propyl chain using oxidizing agents (e.g., KMnO₄) or enzymatic methods. Critical parameters include reaction temperature (often 60–80°C), solvent selection (e.g., DMF for polar aprotic conditions), and catalyst use (e.g., triethylamine for deprotonation). Yield optimization requires purification via column chromatography (silica gel, ethyl acetate/hexane mixtures) .
Q. How is the molecular structure of this compound confirmed?
Structural validation relies on:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify functional groups (e.g., aromatic protons at δ 7.2–8.5 ppm, hydroxyl protons at δ 2.5–3.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 465.2).
- X-ray Crystallography : Resolves bond lengths (e.g., Br–C: ~1.88 Å) and torsional angles, revealing an L-shaped conformation due to steric hindrance between the naphthalene and sulfonamide groups .
Q. What preliminary biological assays are used to evaluate its activity?
Initial screens include:
- Enzyme Inhibition Assays : Testing against kinases or proteases (IC₅₀ values calculated via spectrophotometric methods).
- Receptor Binding Studies : Radioligand displacement assays (e.g., competitive binding with H-labeled antagonists).
- Cytotoxicity Profiling : MTT assays on cell lines (e.g., HEK-293, HeLa) to assess viability at 10–100 µM concentrations .
Advanced Research Questions
Q. How do crystallographic data resolve contradictions in reported molecular conformations?
Discrepancies in theoretical vs. experimental structures (e.g., dihedral angles) are addressed via:
- Hydrogen Bond Analysis : N–H···O and C–H···O interactions (e.g., N1–O3 distance: 2.791 Å, angle: 171.9°) stabilize the crystal lattice .
- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., H···H: 55%, O···H: 30% contributions), confirming packing efficiency .
- Comparative Studies : Overlaying with analogs (e.g., chlorpropamide) highlights substituent effects on conformation .
Q. What strategies mitigate low yields during scale-up synthesis?
Key approaches include:
- Solvent Optimization : Replacing DMF with acetonitrile reduces side reactions.
- Catalyst Screening : Transitioning from triethylamine to DMAP improves coupling efficiency.
- Flow Chemistry : Continuous reactors enhance heat/mass transfer for bromination steps .
Q. How does the compound’s stereochemistry influence pharmacological activity?
- Chiral Chromatography : Separates enantiomers (e.g., using Chiralpak AD-H columns).
- Docking Simulations : Predicts binding affinity differences (e.g., R-enantiomer shows higher docking scores for COX-2).
- In Vivo Testing : Pharmacokinetic studies in rodent models reveal enantiomer-specific bioavailability (e.g., S-enantiomer Tₘₐₓ: 2.1 vs. 1.4 hr for R) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
